methyl 4-oxo-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate
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Overview
Description
Methyl 4-oxo-3,4-dihydropyrrolo[1,2-f][1,2,4]triazine-6-carboxylate is a heterocyclic compound that belongs to the pyrrolo[1,2-f][1,2,4]triazine family. This compound is characterized by its unique bicyclic structure, which includes a pyrrole ring fused to a triazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-oxo-3,4-dihydropyrrolo[1,2-f][1,2,4]triazine-6-carboxylate can be achieved through several methods:
Synthesis from Pyrrole Derivatives: This method involves the reaction of pyrrole derivatives with appropriate reagents to form the desired compound.
Bromohydrazone Route: This involves the formation of bromohydrazone intermediates, which are then cyclized to form the triazine ring.
Triazinium Dicyanomethylide Formation: This method involves the formation of triazinium dicyanomethylide intermediates, which undergo further reactions to yield the final product.
Multistep Synthesis: This approach involves multiple steps, including the formation of key intermediates and their subsequent cyclization.
Transition Metal Mediated Synthesis: This method utilizes transition metal catalysts to facilitate the formation of the triazine ring.
Rearrangement of Pyrrolooxadiazines: This involves the rearrangement of pyrrolooxadiazines to form the desired triazine compound.
Industrial Production Methods
Industrial production methods for this compound typically involve optimizing the above synthetic routes to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-oxo-3,4-dihydropyrrolo[1,2-f][1,2,4]triazine-6-carboxylate undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Methyl 4-oxo-3,4-dihydropyrrolo[1,2-f][1,2,4]triazine-6-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 4-oxo-3,4-dihydropyrrolo[1,2-f][1,2,4]triazine-6-carboxylate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Methyl 4-oxo-3,4-dihydropyrrolo[1,2-f][1,2,4]triazine-6-carboxylate can be compared with other similar compounds, such as:
Pyrrolo[2,1-f][1,2,4]triazine Derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.
Pyrrolopyrazine Derivatives: These compounds contain a pyrazine ring instead of a triazine ring and exhibit different biological properties.
The uniqueness of methyl 4-oxo-3,4-dihydropyrrolo[1,2-f][1,2,4]triazine-6-carboxylate lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C8H9N3O3 |
---|---|
Molecular Weight |
195.18 g/mol |
IUPAC Name |
methyl 4-oxo-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate |
InChI |
InChI=1S/C8H9N3O3/c1-14-8(13)5-2-6-7(12)9-4-10-11(6)3-5/h2-3,10H,4H2,1H3,(H,9,12) |
InChI Key |
VXLCTLYBHVHLAD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN2C(=C1)C(=O)NCN2 |
Origin of Product |
United States |
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